(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
Description
The compound “(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide” is a structurally complex enamide featuring dual heterocyclic substituents (furan and thiophene rings) and a hydroxyethyl backbone. Its molecular formula is C₁₇H₁₄N₂O₃S₂, with a molecular weight of 358.44 g/mol (calculated based on analogous compounds in ). The presence of thiophene and furan moieties suggests applications in medicinal chemistry, as these heterocycles are common in bioactive molecules.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(6-5-14-3-2-9-23-14)18-12-17(20,13-7-10-22-11-13)15-4-1-8-21-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRVIRZSVLIMZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include aldehydes, ketones, and amines, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for high-purity product formation.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with biological targets suggests possible applications in drug development, particularly for diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, facilitating its binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural uniqueness lies in its substitution pattern: furan-2-yl , thiophen-3-yl , and thiophen-2-yl groups. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP/ClogP* | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₄N₂O₃S₂ | 358.44 | Furan-2-yl, thiophen-3-yl, thiophen-2-yl, hydroxyethyl | ~3.2 (estimated) | Dual thiophene rings; E-configuration enhances planarity |
| (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide [BG02075] | C₁₇H₁₅NO₃S₂ | 345.44 | Furan-3-yl, thiophen-2-yl, thiophen-3-yl, hydroxyethyl | 3.1 (calculated) | Structural isomer of target compound; furan-3-yl alters electronic density |
| (2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide [1–7] | Varies | ~350–400 | Trifluoromethylphenyl, substituted aryl | 2.8–4.1 | Electron-withdrawing CF₃ group increases lipophilicity |
| (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide | C₁₅H₁₁Cl₂NO₂S | 340.22 | 2,4-Dichlorophenyl, thioamide group | 4.5 | Thioamide enhances H-bonding; Z-configuration reduces stability |
| (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide | C₂₃H₁₉N₃O₅ | 417.41 | Cyano, ethoxyphenyl, nitro, methylfuranyl | 3.8 | Nitro and cyano groups confer strong electron-withdrawing effects |
*logP values estimated via ACD/Percepta () or analogous methods.
Key Observations:
Substituent Effects: The target compound’s thiophen-2-yl group (vs. Thioamide analogs () exhibit higher logP values (4.5 vs. ~3.2 for the target compound) due to sulfur’s hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Synthetic Routes :
- The target compound likely follows synthesis pathways similar to BG02075 (), utilizing MW-assisted coupling () or T3P®-mediated amidation (). In contrast, thioamides often employ Lawesson’s reagent or phosphorus pentasulfide ().
Electronic Properties: Nitro- and cyano-substituted enamides () show stronger electron-withdrawing effects compared to the target compound’s heterocycles, which could modulate reactivity in electrophilic substitutions.
The hydroxyethyl group in the target compound may improve solubility, balancing the hydrophobic thiophene rings.
Notes on Methodological Consistency
- Computational Models : Density-functional theory (DFT) methods () are critical for predicting properties like logP and electronic behavior, though experimental validation is advised.
- Crystallography : SHELXL () remains a standard for structural confirmation, particularly for stereochemical assignments in analogs.
Conclusion The target compound’s combination of furan, thiophene, and hydroxyethyl groups distinguishes it from related enamides and thioamides. Further studies should focus on experimental validation of computational predictions and exploration of pharmacological applications.
Biological Activity
The compound (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide , with the CAS number 2097941-27-8 , is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement, including furan and thiophene rings, which are known for their diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of 329.4 g/mol . The structure consists of functional groups that contribute to its biological activity, including an amide linkage and hydroxyl groups that may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. Below are summarized findings from various studies:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, showing promising activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited MIC values as low as 14 µg/mL .
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties, which were assessed through various in vitro assays. Notably:
- Compounds in the same structural class demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Recent studies have indicated that this compound may exhibit anticancer activity:
- In vitro assays revealed that certain derivatives inhibited cancer cell proliferation with IC50 values ranging from 20 µM to 50 µM , comparable to established chemotherapeutic agents .
Structure Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of:
- Furan and Thiophene Rings : These heterocycles are known to enhance lipophilicity and facilitate membrane penetration.
- Hydroxyl Group : This functional group may play a crucial role in hydrogen bonding with biological targets, enhancing binding affinity.
- Amide Linkage : This moiety is critical for the stability and reactivity of the compound in biological systems.
Data Table: Biological Activity Summary
| Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|
| Antimicrobial | 14 µg/mL | |
| Anti-inflammatory | Significant inhibition of cytokines | |
| Anticancer | 20 - 50 µM |
Case Studies
- Antimicrobial Study : A study conducted on a series of thiophene-based compounds demonstrated that those containing furan moieties exhibited superior antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of structural diversity in enhancing bioactivity.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of similar compounds showed that they could significantly reduce inflammation markers in vitro, indicating their potential use in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the (2E)-enamide backbone with thiophene and furan substituents?
- Methodological Answer: The (2E)-enamide configuration can be achieved via a Horner-Wadsworth-Emmons reaction or a Stork enamine alkylation. For thiophene/furan integration, use bromomethyl-thiophene/furan precursors (e.g., 2-(bromomethyl)furan) in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate (from ) exemplifies a key intermediate for analogous enamide synthesis. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and stereochemical validation by -NMR coupling constants ( for trans alkenes) are critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer:
- -NMR: Identify thiophene protons (δ 6.8–7.5 ppm, multiplet splitting) and furan protons (δ 6.3–7.4 ppm). The enamide NH proton appears at δ 8.5–9.5 ppm (broad singlet).
- -NMR: Carbonyl carbons (amide: δ 165–170 ppm; enamide: δ 160–165 ppm). Thiophene/furan carbons appear at δ 110–140 ppm.
- IR: Stretch bands for amide C=O (~1650 cm) and hydroxyl groups (~3400 cm). Compare with reference spectra of similar compounds () .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., cytotoxicity, enzyme inhibition)?
- Methodological Answer: Use MTT assays for cytotoxicity screening (cell lines: HeLa, MCF-7). For enzyme inhibition, employ fluorescence-based assays (e.g., COX-2 inhibition using a fluorogenic substrate). Thiophene derivatives in and showed anti-inflammatory activity via COX-2 inhibition (IC values reported at 10–50 µM). Include positive controls (e.g., celecoxib) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry or hydrogen-bonding networks?
- Methodological Answer: Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data at 100 K using a synchrotron source (λ = 0.710–0.980 Å). Refinement with SHELXL (R-factor < 0.05) can confirm the (2E)-configuration and hydrogen bonds (e.g., O–H···N amide interactions). and provide protocols for similar enamide-thiophene systems, highlighting space group assignments (e.g., P2/c) and anisotropic displacement parameters .
Q. What computational methods are effective for predicting binding modes with biological targets (e.g., kinases)?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 1TKI for tyrosine kinase). Parameterize the compound’s electrostatic potential via DFT (B3LYP/6-31G*). Validate docking poses with MD simulations (NAMD, 100 ns) to assess stability. ’s thiophene derivatives showed π-π stacking with kinase active sites; similar interactions are expected here .
Q. How to address contradictions in synthetic yields or biological activity across batches?
- Methodological Answer:
- Synthesis: Track variability using Design of Experiments (DoE). For low yields (<40%), optimize reaction time (e.g., 12–48 hr) or catalyst loading (e.g., Pd(PPh) at 5–10 mol%).
- Bioactivity: Validate purity via HPLC-MS (>95%). If IC varies, test against isoforms (e.g., COX-1 vs. COX-2). highlights batch-dependent impurities (e.g., bromomethyl-thiophene byproducts) affecting activity .
Q. What strategies stabilize the hydroxyl group against oxidation during storage?
- Methodological Answer: Store under inert gas (Ar) at –20°C in amber vials. Add radical scavengers (0.1% BHT) or chelating agents (EDTA) to ethanol stock solutions. Monitor degradation via LC-MS (QTOF) for hydroxyl → ketone conversion. ’s propanamide derivatives showed improved stability with these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
